Cas no 394735-19-4 (tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate)
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
- TERT-BUTYL 1-CYCLOBUTYL-3-OXOPROPAN-2-YLCARBAMATE
- tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate
- carbamic <wbr>
- LogP
- Z1505692013
- AS-41927
- CS-M1246
- MFCD22124609
- SCHEMBL3666041
- EN300-222943
- DB-087025
- AKOS016007075
- A912832
- 394735-19-4
- tert-Butyl(1-cyclobutyl-3-oxopropan-2-yl)carbamate
- DTXSID70468890
- t-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
-
- MDL: MFCD22124609
- Inchi: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15)
- InChI Key: LVCAPQKMCGHHCC-UHFFFAOYSA-N
- SMILES: O(C(NC(C=O)CC1CCC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 227.15223
- Monoisotopic Mass: 227.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 329.0±25.0 °C at 760 mmHg
- Flash Point: 152.8±23.2 °C
- PSA: 55.4
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200802-1g |
tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 95% | 1g |
$505 | 2021-08-05 | |
| ChemScence | CS-M1246-250mg |
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 250mg |
$642.0 | 2022-04-27 | ||
| ChemScence | CS-M1246-1g |
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 1g |
$1282.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T78270-250mg |
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 98% | 250mg |
¥6562.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T78270-100mg |
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 98% | 100mg |
¥3362.0 | 2023-09-06 | |
| Fluorochem | 231604-250mg |
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 95% | 250mg |
£599.00 | 2022-02-28 | |
| Fluorochem | 231604-1g |
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 95% | 1g |
£1498.00 | 2022-02-28 | |
| TRC | T206158-2.5mg |
tert-Butyl (1-Cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T206158-5mg |
tert-Butyl (1-Cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | T206158-25mg |
tert-Butyl (1-Cyclobutyl-3-oxopropan-2-yl)carbamate |
394735-19-4 | 25mg |
$ 275.00 | 2022-06-03 |
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Suppliers
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
Professional Introduction to Compound with CAS No. 394735-19-4 and Product Name: Tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
The compound with the CAS number 394735-19-4 and the product name Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a tert-butyl group, which is known for its steric hindrance properties, and a 1-cyclobutyl-3-oxopropan-2-yl moiety, which contributes to its distinct chemical behavior. Such structural features make it a valuable candidate for further exploration in synthetic chemistry and pharmacological research.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their diverse biological activities. The Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate molecule is no exception. Its chemical composition suggests potential interactions with biological targets, making it a promising candidate for further investigation. The presence of the tert-butyl group not only influences the compound's solubility and stability but also modulates its reactivity, which is crucial for designing effective pharmaceutical agents.
One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The 1-cyclobutyl-3-oxopropan-2-yl moiety is particularly noteworthy, as it has been shown to exhibit various pharmacological properties in preliminary studies. These properties include anti-inflammatory, analgesic, and even anticancer effects, depending on the specific context of its application. The combination of these features makes this compound an attractive subject for further research.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. The Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate molecule has been subjected to such computational analyses, which have revealed promising results regarding its potential interactions with biological targets. These computational studies have provided valuable insights into the compound's mechanism of action, helping researchers to design more targeted and effective drug candidates.
The synthesis of this compound involves a series of well-established chemical reactions, including condensation and cyclization processes. The use of advanced synthetic techniques has allowed chemists to optimize the yield and purity of the final product. This has been crucial for ensuring that subsequent biological evaluations are conducted using high-quality material. The synthetic pathways used in the production of Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate serve as a model for other carbamate-based compounds, demonstrating the feasibility of their large-scale production.
Another important aspect of this compound is its stability under various conditions. The presence of the tert-butyl group enhances its resistance to degradation, making it suitable for long-term storage and transportation without significant loss of potency. This stability is particularly important for pharmaceutical applications, where maintaining the integrity of active ingredients over time is essential.
The potential applications of Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate extend beyond traditional pharmaceuticals. Its unique chemical properties make it a versatile tool for researchers exploring new frontiers in chemical biology and drug discovery. For instance, it could be used as an intermediate in the synthesis of more complex molecules or as a scaffold for designing novel drug candidates with enhanced efficacy and reduced side effects.
In conclusion, the compound with CAS number 394735-19-4 and the product name Tert-butyl (1-cyclobutyl-3-oxypropanalcohol carbamate) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its promising biological activities, make it a valuable candidate for further research and development. As computational methods continue to improve and synthetic techniques become more refined, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.
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